molecular formula C19H23N5O2 B2582311 1-(6-cyclopropylpyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide CAS No. 2097888-30-5

1-(6-cyclopropylpyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide

Cat. No. B2582311
CAS RN: 2097888-30-5
M. Wt: 353.426
InChI Key: OUHYSZLGKXGYAN-UHFFFAOYSA-N
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Description

1-(6-cyclopropylpyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H23N5O2 and its molecular weight is 353.426. The purity is usually 95%.
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Scientific Research Applications

PET Tracers and Receptor Antagonists

Research has highlighted the potential of compounds structurally related to 1-(6-cyclopropylpyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide in the development of PET (Positron Emission Tomography) tracers and receptor antagonists. For instance, N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides have been prepared and tested for their affinity towards 5-HT1A receptors. These compounds show promise for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders due to their reversible, selective high affinity, and favorable brain uptake and clearance properties (García et al., 2014).

Synthesis and Antimicrobial Study

Compounds with a similar structural framework have been synthesized and evaluated for their antimicrobial properties. For example, fluoroquinolone-based 4-thiazolidinones derived from a lead molecule related to the structure of interest have been synthesized and screened for antifungal and antibacterial activities. These compounds represent a novel approach to combating microbial resistance, indicating the broad utility of such chemical frameworks in medicinal chemistry (Patel & Patel, 2010).

Antipsychotic Agent Development

Heterocyclic analogues of compounds related to 1-(6-cyclopropylpyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide have been investigated for their potential as antipsychotic agents. These studies focus on the synthesis and evaluation of various heterocyclic carboxamides, highlighting the diverse pharmacological applications of this chemical backbone. The evaluation includes binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, with some derivatives showing potent in vivo activities indicative of their antipsychotic potential (Norman et al., 1996).

Antibacterial Agents

Further research has explored the synthesis and reactions of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, highlighting the antibacterial potential of compounds within this structural domain. These studies contribute to the ongoing search for new antibacterial agents capable of overcoming resistant bacterial strains, demonstrating the significance of such chemical structures in the development of novel therapeutics (Miyamoto et al., 1987).

properties

IUPAC Name

1-(6-cyclopropylpyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-26-18-9-6-15(11-20-18)21-19(25)14-3-2-10-24(12-14)17-8-7-16(22-23-17)13-4-5-13/h6-9,11,13-14H,2-5,10,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHYSZLGKXGYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-cyclopropylpyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide

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